An In-depth Technical Guide to 4-(Chloromethyl)-2-methyl-1,3-oxazole: Physicochemical Properties and Synthetic Utility
An In-depth Technical Guide to 4-(Chloromethyl)-2-methyl-1,3-oxazole: Physicochemical Properties and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-2-methyl-1,3-oxazole, with the CAS number 141399-53-3, is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The 1,3-oxazole scaffold is a privileged structure found in a wide array of natural products and synthetic compounds exhibiting diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of a reactive chloromethyl group at the 4-position makes this compound a versatile intermediate for the synthesis of more complex molecular architectures, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential applications of 4-(Chloromethyl)-2-methyl-1,3-oxazole.
Physicochemical Properties
Quantitative data for 4-(Chloromethyl)-2-methyl-1,3-oxazole is not extensively reported in the literature. The following table summarizes available and predicted physicochemical properties. It is important to note that some values are estimated based on data from structurally related compounds and computational models.
| Property | Value | Source |
| IUPAC Name | 4-(chloromethyl)-2-methyl-1,3-oxazole | [] |
| CAS Number | 141399-53-3 | [3] |
| Molecular Formula | C₅H₆ClNO | [4] |
| Molecular Weight | 131.56 g/mol | Calculated |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available for the specific compound. Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | General chemical principles |
| Predicted XlogP3-AA | 1.3 | Computational prediction |
| Appearance | Likely a liquid or low-melting solid at room temperature | General observation for similar small molecules |
Note: The lack of extensive experimental data highlights an opportunity for further characterization of this compound.
Spectral Data Interpretation
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¹H NMR (Predicted):
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A singlet for the methyl protons (CH ₃) at the 2-position is expected around δ 2.4-2.6 ppm.
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A singlet for the chloromethyl protons (CH ₂Cl) at the 4-position is anticipated around δ 4.5-4.7 ppm.
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A singlet for the proton at the 5-position of the oxazole ring (CH ) would likely appear downfield, around δ 7.5-7.7 ppm.
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¹³C NMR (Predicted):
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The methyl carbon ( C H₃) at the 2-position would resonate around δ 13-15 ppm.
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The chloromethyl carbon ( C H₂Cl) at the 4-position is expected in the range of δ 40-45 ppm.
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The carbon at the 5-position ( C H) of the oxazole ring would likely appear around δ 125-130 ppm.
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The carbon at the 4-position ( C -CH₂Cl) is predicted to be in the region of δ 140-145 ppm.
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The carbon at the 2-position ( C -CH₃) would be the most downfield, likely around δ 160-165 ppm.
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Mass Spectrometry (EI):
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The molecular ion peak [M]⁺ would be observed at m/z 131 and a characteristic [M+2]⁺ peak at m/z 133 with an approximate intensity ratio of 3:1, indicative of the presence of a chlorine atom.
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Common fragmentation patterns would involve the loss of a chlorine radical (•Cl) to give a fragment at m/z 96, and the loss of the chloromethyl group (•CH₂Cl) to yield a fragment at m/z 82.
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Infrared (IR) Spectroscopy:
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Characteristic C-H stretching vibrations for the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.
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A C=N stretching vibration from the oxazole ring is expected around 1650-1600 cm⁻¹.
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C-O-C stretching bands of the oxazole ring will likely appear in the 1100-1250 cm⁻¹ region.
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A C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range.
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Experimental Protocols
Detailed experimental protocols for the synthesis of 4-(Chloromethyl)-2-methyl-1,3-oxazole are not explicitly detailed in readily available literature. However, its synthesis can be approached through established methods for oxazole ring formation, such as the Robinson-Gabriel synthesis or the Van Leusen reaction.
Proposed Synthetic Pathway: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[5][6] For the synthesis of 4-(Chloromethyl)-2-methyl-1,3-oxazole, the starting material would be N-(1-chloro-3-oxobutan-2-yl)acetamide.
References
- 1. 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole|High-Quality Research Chemical [benchchem.com]
- 3. 141399-53-3|4-(Chloromethyl)-2-methyloxazole|BLD Pharm [bldpharm.com]
- 4. 1196157-12-6|2-(Chloromethyl)-4-methyl-1,3-oxazole|BLD Pharm [bldpharm.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]


